![molecular formula C31H40N6O2 B2384735 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-15-9](/img/no-structure.png)
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, commonly known as BHDP, is a novel compound that has been widely studied for its potential therapeutic applications. BHDP is a purine derivative that belongs to the family of adenosine receptor antagonists. In
Mechanism of Action
BHDP acts as an antagonist of adenosine receptors, particularly the A2A receptor subtype. Adenosine receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune function. By blocking the A2A receptor, BHDP modulates these processes and has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
BHDP has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its therapeutic effects in Parkinson's disease. Additionally, BHDP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
BHDP has several advantages for use in lab experiments. It is a highly selective adenosine receptor antagonist, which allows for precise modulation of adenosine receptor activity. Additionally, BHDP has a high degree of purity, which ensures reproducibility of experimental results. However, BHDP has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain experimental protocols.
Future Directions
There are several future directions for research on BHDP. One area of research is the development of more efficient synthesis methods for BHDP. Additionally, further studies are needed to elucidate the precise mechanism of action of BHDP and its potential therapeutic applications. Finally, the use of BHDP in combination with other compounds may have synergistic effects and should be explored in future research.
Synthesis Methods
BHDP can be synthesized by the reaction of 7-hexyl-1,3-dimethylxanthine with 4-benzhydrylpiperazine in the presence of a base. The reaction yields BHDP as a white crystalline solid with a high degree of purity. The synthesis of BHDP has been optimized to produce large quantities of the compound for scientific research.
Scientific Research Applications
BHDP has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for adenosine receptors, particularly the A2A receptor subtype. BHDP has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. Additionally, BHDP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
851942-15-9 |
---|---|
Product Name |
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C31H40N6O2 |
Molecular Weight |
528.701 |
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C31H40N6O2/c1-4-5-6-13-18-37-26(32-29-28(37)30(38)34(3)31(39)33(29)2)23-35-19-21-36(22-20-35)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,27H,4-6,13,18-23H2,1-3H3 |
InChI Key |
MXEVATNCXTYQKT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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